(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine
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Description
Synthesis Analysis
The synthesis of compounds similar to “(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine” has been reported in the literature. For instance, 4-Fluorobenzylamine, a related compound, has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .Molecular Structure Analysis
The molecular structure of “(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine” consists of a pyridine ring attached to a fluorobenzyl group via a methylene bridge .Scientific Research Applications
Fluorescent Probes for Biological Applications
- Scientific Field : Biochemistry
- Application Summary : Fluorescent probes are indispensable tools for a broad range of biological applications. They are used to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
- Methods of Application : The probes are designed and synthesized based on the underexplored bimane scaffold. Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity .
- Results or Outcomes : One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β. It has potential diagnostic applications in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Near-Infrared Fluorescent Molecules
- Scientific Field : Organic Chemistry
- Application Summary : Near-infrared fluorescent molecules based on 4H-1-Benzopyran core are developed for potential use as optical imaging probes and potential further drugs .
- Methods of Application : A series of novel fluorescent 4H-1-benzopyrans was designed and developed with a compact donor–acceptor-donor architecture .
- Results or Outcomes : The spectral intensity of the fluorescent molecules varied significantly with the increasing polarities of solvents. One compound showed high viscosity sensitivity in a glycerol-ethanol system with a 3-fold increase in emission intensity .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQUWLWSOCBVKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356822 |
Source
|
Record name | (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)(pyridin-4-ylmethyl)amine | |
CAS RN |
869945-23-3 |
Source
|
Record name | (4-FLUOROBENZYL)(PYRIDIN-4-YLMETHYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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